N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core with a thiazole ring and pyrimidine-dione moiety. Its structure includes a piperidin-1-yl group at position 2, a propyl substituent at position 6, and an N-(2,4-difluorophenyl)acetamide side chain. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O3S/c1-2-8-27-19(30)17-18(25-20(32-17)26-9-4-3-5-10-26)28(21(27)31)12-16(29)24-15-7-6-13(22)11-14(15)23/h6-7,11H,2-5,8-10,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVBRHKOZWQHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidinyl and difluorophenyl groups. Common reagents and conditions include:
Starting Materials: Thiazole derivatives, pyrimidine derivatives, piperidine, and 2,4-difluorophenyl acetic acid.
Reagents: Catalysts such as palladium on carbon (Pd/C), bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and may require heating to specific temperatures.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like alkyl halides or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Piperidine vs. Pyrrolidine : Piperidin-1-yl substituents (as in the target compound) may enhance lipophilicity and receptor binding affinity compared to pyrrolidinyl groups due to increased alkyl chain flexibility .
- Propyl Substituent : The 6-propyl group may enhance hydrophobic interactions in binding pockets, as seen in QSAR models where alkyl chains improve H3 antagonism .
Bioactivity and Pharmacological Comparisons
Table 2: Bioactivity Data for Related Compounds
Implications for the Target Compound :
- Fluorinated aryl groups, as in flumetsulam, may confer enhanced bioavailability and target engagement .
QSAR and Physicochemical Insights
- QSAR Models : For thiazolo-pyrimidines, PLSR analysis identifies TCN_5 (carbon-nitrogen topology) and XKMostHydrophobicHydrophilicDistance as critical descriptors for bioactivity. The target compound’s 6-propyl and piperidin-1-yl groups align with these parameters, predicting favorable activity .
- Lumping Strategy : Compounds with similar substituents (e.g., fluorophenyl, piperidine) may be grouped for predictive modeling, reducing computational complexity while retaining accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
